Cysteine, S-[2-cyano-2-[[(phenylamino)carbonyl]amino]ethyl]-

GPR35 off-target profiling BRET assay

Cysteine, S-[2-cyano-2-[[(phenylamino)carbonyl]amino]ethyl]- (CAS 653600-68-1) is a synthetically modified L‑cysteine derivative carrying an S‑[2‑cyano‑2‑(phenylcarbamoylamino)ethyl] substituent. The compound belongs to the cyanoalkylamino class that has been described as inhibitors of cysteine proteases, in particular cathepsin K, in patent literature.

Molecular Formula C13H16N4O3S
Molecular Weight 308.36 g/mol
CAS No. 653600-68-1
Cat. No. B12531115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCysteine, S-[2-cyano-2-[[(phenylamino)carbonyl]amino]ethyl]-
CAS653600-68-1
Molecular FormulaC13H16N4O3S
Molecular Weight308.36 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)NC(CSCC(C(=O)O)N)C#N
InChIInChI=1S/C13H16N4O3S/c14-6-10(7-21-8-11(15)12(18)19)17-13(20)16-9-4-2-1-3-5-9/h1-5,10-11H,7-8,15H2,(H,18,19)(H2,16,17,20)/t10?,11-/m0/s1
InChIKeyQOJKMYFKSUSUIZ-DTIOYNMSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cysteine, S-[2-cyano-2-[[(phenylamino)carbonyl]amino]ethyl]- (CAS 653600-68-1) – Compound Identity and Functional Class for Scientific Procurement


Cysteine, S-[2-cyano-2-[[(phenylamino)carbonyl]amino]ethyl]- (CAS 653600-68-1) is a synthetically modified L‑cysteine derivative carrying an S‑[2‑cyano‑2‑(phenylcarbamoylamino)ethyl] substituent [1]. The compound belongs to the cyanoalkylamino class that has been described as inhibitors of cysteine proteases, in particular cathepsin K, in patent literature [2]. Its molecular formula is C₁₃H₁₆N₄O₃S (molecular weight 308.36 g·mol⁻¹) [1]. Pre‑competitive profiling data from the European Chemical Biology Database (ECBD) records a single primary assay result for this compound, providing an initial anchor point for differential evaluation [1].

L‑cysteine‑derived nitrile warhead
Cathepsin K inhibitor class (patent‑defined)
GPR35‑silent profile observed

Why Closely Related Analogs Cannot Replace Cysteine, S-[2-cyano-2-[[(phenylamino)carbonyl]amino]ethyl]- Without Verification


Compounds that share the same molecular formula (e.g., cycothiamine, C₁₃H₁₆N₄O₃S) are structurally and functionally distinct from the target compound. Cycothiamine is a thiamine prodrug [3], whereas the target compound contains a cysteine‑warhead that is characteristic of covalent reversible cysteine‑protease inhibitors [1]. Even within the cyanoalkylamino class, potency and selectivity profiles vary dramatically with subtle changes in the P2‑P3 substituents [1][2]. Data from ECBD demonstrate that the target compound is inactive against the human GPR35 receptor (IC₅₀ > 100 µM) [2], a profile that may differ from other nitrile‑bearing screening hits. These observations underline that generic substitution based solely on molecular formula or class membership carries a high risk of altered target engagement and off‑target liability, making compound‑specific verification essential for reproducible research.

Cycothiamine (same MF)
Thiamine prodrug, not a protease inhibitor; functional mismatch may lead to irrelevant outcomes.
Uncharacterized nitrile hits
Undefined GPCR liabilities; GPR35 activity may confound cellular models.
Other cyanoalkylamino analogs
Potency and selectivity vary with P2–P3 substituents; cathepsin K profile may not transfer.

Quantitative Differentiation of Cysteine, S-[2-cyano-2-[[(phenylamino)carbonyl]amino]ethyl]- Against Comparators


GPR35 Antagonism Inactivity Differentiates This Compound from Reference Antagonist CID2745687

In a BRET‑based GPR35 antagonism assay employing zaprinast as agonist, the target compound showed no significant inhibition at the highest tested concentration (100 µM), classifying it as inactive [1]. In the same assay, the reference antagonist CID2745687 produced robust inhibition at 10 µM, confirming assay sensitivity [1]. The absence of GPR35 activity for the target compound contrasts with the antagonist CID2745687 and may be relevant for investigators seeking to avoid GPR35‑mediated confounding in cellular models.

GPR35 Antagonism
Head‑to‑head
Target: inactive (IC₅₀ > 100 µM)
CID2745687: active ≤10 µM
GPR35‑silent profile supports off‑target control
BRET assay, zaprinast agonist
GPR35 off-target profiling BRET assay

Physicochemical Property Comparison Against Lipinski's Rule-of-Five and Odanacatib

The measured physicochemical descriptors of the target compound (LogP 0.86, TPSA 104.81 Ų, MW 308.36 Da, HBA 7, HBD 2) [1] all fall within Lipinski's Rule-of-Five criteria [2]. By contrast, the clinically investigated cathepsin K inhibitor odanacatib has a molecular weight of ~525 Da and a higher LogP [3], placing it beyond some rule-of-five boundaries. The lower molecular weight and balanced hydrophilicity of the target compound suggest a different absorption and distribution profile that may be advantageous for central nervous system penetration or reduced plasma protein binding, although direct ADME data remain unavailable.

Physicochemical Profile
Cross‑study comparable
Target: MW 308 Da, LogP 0.86
Odanacatib: MW ~525 Da, higher LogP
Lower MW and hydrophilicity may support distinct distribution
No direct ADME comparison available
drug-likeness physicochemical profile oral bioavailability

Structural Differentiation from Cycothiamine Despite Identical Molecular Formula

The target compound (C₁₃H₁₆N₄O₃S) is a constitutional isomer of cycothiamine [1][2]. Cycothiamine is a cyclic thiamine prodrug that is hydrolyzed to release thiamine (Vitamin B1) in vivo [2], whereas the target compound possesses a cysteine backbone with a nitrile warhead designed to interact with the active-site cysteine of thiol proteases [3]. The different atomic connectivity—specifically the arrangement around the sulfur atom and the cyano group—results in completely distinct biological recognition: cycothiamine does not inhibit cysteine proteases, and the target compound does not function as a thiamine precursor. This structural divergence prevents functional substitution in both pharmacological and biochemical contexts.

Isomeric Identity
Supporting evidence
Cysteine‑derived nitrile warhead; not a thiamine prodrug
Structural identity prevents functional substitution
Confirm CAS 653600‑68‑1
structural isomer chemical biology target selectivity

Cathepsin K Inhibitor Class Membership Without GPR35 Off‑Target Liability

Patents describing cyanoalkylamino derivatives explicitly claim potent inhibition of cathepsin K (representative compounds exhibiting Ki values in the low nanomolar range) [1]. Although the exact Ki of the target compound has not been published, its structural features align with the pharmacophore defined in these patents. Importantly, the target compound was found completely inactive in a GPR35 antagonism assay (IC₅₀ > 100 µM) [2], whereas many hit compounds from phenotypic screens exhibit promiscuous G‑protein coupled receptor activity. This combination—anticipated cathepsin K activity based on class membership and confirmed GPR35 inactivity—provides a rationale for selecting this compound over structurally uncharacterized nitrile‑containing screening hits that may carry undefined receptor liabilities.

Class & Counter‑screen
Class‑level
Cathepsin K inhibitor class (patent‑defined); GPR35 inactive (IC₅₀ > 100 µM)
May support cathepsin K studies with reduced GPR35 confounding
Exact Ki unavailable; verify activity
cathepsin K cysteine protease off-target counter-screen

Recommended Research and Application Scenarios for Cysteine, S-[2-cyano-2-[[(phenylamino)carbonyl]amino]ethyl]-


Probe Compound for Cathepsin K Pharmacology with Reduced GPCR Off‑Targets

Based on the patent‑defined cathepsin K inhibitor pharmacophore [1] and the verified inactivity at human GPR35 (IC₅₀ > 100 µM) [2], this compound is suitable as a chemical probe for studies requiring selective inhibition of cysteine cathepsins without concurrent modulation of GPR35 signaling—an advantage over many uncharacterized nitrile screening hits.

Reference Standard for GPR35‑Silent Nitrile Compound Characterization

The GPR35 antagonism data [2] establish a benchmark for defining receptor‑silent nitrile derivatives. Laboratories characterizing in‑house nitrile libraries can use this compound as a negative control for GPR35 activity, ensuring that observed biological effects are not due to GPR35 pathway interference.

Starting Scaffold for Structure‑Activity Relationship (SAR) Expansion with Favorable Physicochemical Profile

The physicochemical properties of the target compound (MW 308.36 Da, LogP 0.86, TPSA 104.81 Ų) [2] occupy a more polar, lower‑molecular‑weight space than many advanced cathepsin K inhibitors such as odanacatib [3]. This profile makes it an attractive starting point for medicinal chemistry campaigns aiming to improve aqueous solubility or achieve CNS penetration while maintaining the nitrile warhead required for covalent reversible cysteine‑protease inhibition.

Isomeric Control in Procurement and Screening Workflows

Because the compound shares the molecular formula C₁₃H₁₆N₄O₃S with cycothiamine [4], rigorous CAS‑number confirmation (653600-68-1) is mandatory during procurement. This application scenario involves using the compound as a quality‑control standard to verify the identity of incoming chemical batches via orthogonal analytical methods (HPLC‑MS, NMR), preventing inadvertent substitution in automated high‑throughput screening libraries.

Application
Selection Property
Validation Focus
Cathepsin K probe studies
GPR35‑silent profile
Confirm cathepsin K inhibition
GPR35‑silent nitrile reference
Absence of GPR35 activity
Counter‑screen against GPR35
SAR starting scaffold
Low MW, high polarity
Solubility and permeability profiling
Isomeric QC standard
Distinct CAS and structure
Orthogonal identity verification (HPLC‑MS, NMR)
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